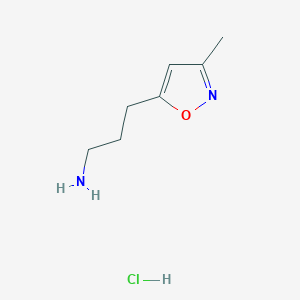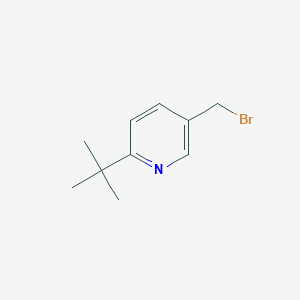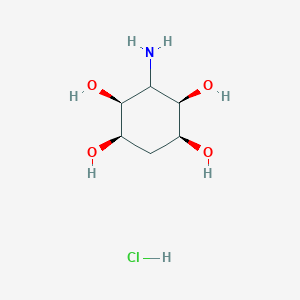
(1R,2S,3S,4R,5S)-3-Aminocyclohexane-1,2,4,5-tetraol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride is a chemical compound with a unique stereochemistry. It is a derivative of cyclohexane, featuring multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of hydroxylation reactions to introduce hydroxyl groups at specific positions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanecarboxylic acid, while substitution can produce various N-substituted derivatives.
Applications De Recherche Scientifique
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexol:
Cyclohexane-1,2,4,5-tetrol: This compound is similar but does not have the amino group, making it less versatile in certain reactions.
Uniqueness
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H14ClNO4 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
(1S,2R,4S,5R)-3-aminocyclohexane-1,2,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c7-4-5(10)2(8)1-3(9)6(4)11;/h2-6,8-11H,1,7H2;1H/t2-,3+,4?,5-,6+; |
Clé InChI |
QIIMFVHTGLCRFN-XPYOHONESA-N |
SMILES isomérique |
C1[C@H]([C@H](C([C@H]([C@H]1O)O)N)O)O.Cl |
SMILES canonique |
C1C(C(C(C(C1O)O)N)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol](/img/structure/B13549450.png)

aminehydrochloride](/img/structure/B13549462.png)
![1-{[(4S)-1-[(2R)-3-cyclohexyl-2-methylpropanoyl]-4-hydroxy-3,3-dimethylpiperidin-4-yl]methyl}-4-(2-fluorophenyl)-N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B13549465.png)

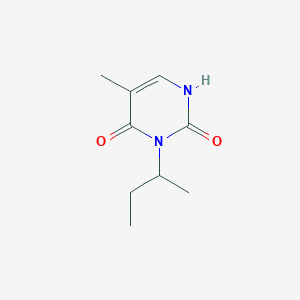
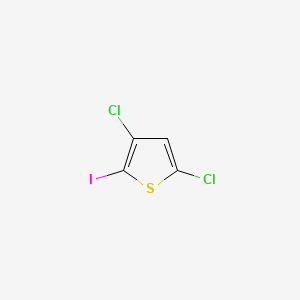
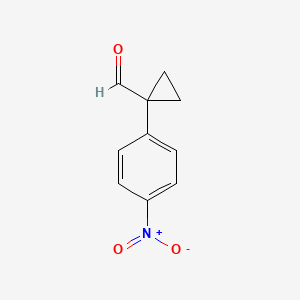
![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)

![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
